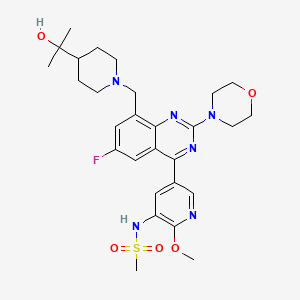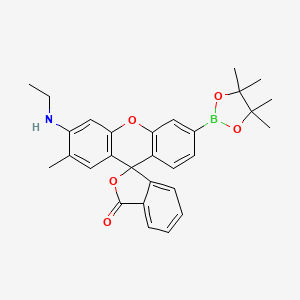
LDN-193189 monohydrochloride
Descripción general
Descripción
LDN-193189 monohydrochloride is a selective and highly potent small molecule inhibitor of bone morphogenetic proteins (BMP) signaling . It is a derivative of dorsomorphin and has been used instead of the protein Noggin for inhibition of BMP signaling . In pluripotent stem cell research, LDN-193189 is used together with small molecules or growth factors to modulate stem cell differentiation .
Molecular Structure Analysis
The molecular formula of LDN-193189 monohydrochloride is C25H23ClN6 . The molecular weight is 442.9 g/mol . The IUPAC name is 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride .Chemical Reactions Analysis
LDN-193189 monohydrochloride is known to inhibit a number of intracellular kinases such as, mitogen activated protein kinase 14 and 8 (p38and c-Jun N -terminal kinase respectively), as well as those associated with AKT (serine/threonine kinase) and mTOR (mammalian target of rapamycin) signaling mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of LDN-193189 monohydrochloride include a molecular weight of 442.9 g/mol . The compound has a molecular formula of C25H23ClN6 .Aplicaciones Científicas De Investigación
Cell Differentiation Studies
This compound is used to promote specific cell differentiation. By inhibiting the BMP pathway, LDN193189 Hydrochloride allows researchers to study the differentiation processes in various cell types .
Ectopic Ossification Research
Researchers utilize LDN193189 Hydrochloride to study ectopic ossification, which is the abnormal formation of bone tissue outside the skeletal system .
Smad Signaling Inhibition
LDN193189 has shown to inhibit BMP-induced phosphorylation of Smad signaling (Smad1/5/8) and non-Smad signaling including p38 and Akt in C2C12 cells .
Epithelial Cell Research
Pharmacological inhibition of BMP by LDN193189 prevents down-regulation of E-cadherin in response to BMP2 both in bronchial epithelial (Beas2B) cells and in C57BL/6 mice .
Spinal Cord Development Studies
The compound has been used as an ALK2/3 inhibitor to study the effect of TGFβ1/2/3 (tumor growth factor β) and BMP signaling on spinal cord development in zebrafish .
Mecanismo De Acción
Biochemical Pathways
The primary biochemical pathway affected by LDN193189 Hydrochloride is the BMP pathway . By inhibiting ALK1, ALK2, ALK3, and ALK6, LDN193189 Hydrochloride disrupts the BMP signaling pathway, which plays a crucial role in a variety of biological processes, including cell differentiation, growth, and apoptosis .
Result of Action
The inhibition of the BMP pathway by LDN193189 Hydrochloride has several molecular and cellular effects. For instance, it promotes the differentiation of various types of cells, including neural progenitor cells, neural crest cells, and anterior foregut endoderm cells . In cancer research, LDN193189 Hydrochloride has been found to inhibit tumor growth and prevent cell proliferation .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDKTWDGDFRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LDN-193189 monohydrochloride | |
CAS RN |
1062368-62-0 | |
| Record name | LDN-193189 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LDN-193189 MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of LDN-193189 Hydrochloride?
A: LDN-193189 Hydrochloride acts as a selective inhibitor of the BMP type I receptors, specifically activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. [, ] This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD1/5/8, ultimately blocking the BMP signaling cascade. []
Q2: How does LDN-193189 Hydrochloride impact the osteogenic differentiation of human bone marrow stem cells (HBMSCs)?
A: Studies have shown that LDN-193189 Hydrochloride effectively abolishes the osteogenic differentiation of HBMSCs induced by KR-12, a fragment of the human antimicrobial peptide LL-37. [] This suggests that LDN-193189 Hydrochloride's inhibition of the BMP/SMAD pathway directly counteracts the osteogenic effects of KR-12. []
Q3: Can LDN-193189 Hydrochloride impact iron regulation in the liver?
A: Research indicates that LDN-193189 Hydrochloride can prevent further decreases in hepcidin expression, SMAD6, and p-SMAD1/5/8 levels in the presence of ferric ammonium citrate (FAC), an iron compound. [] This suggests that LDN-193189 Hydrochloride might interfere with iron's direct blocking effect on hepatocellular hepcidin signaling via the BMP/SMAD pathway. []
Q4: Has LDN-193189 Hydrochloride been explored as a potential therapeutic agent for age-related changes in bone marrow?
A: While not directly tested in clinical trials, bioinformatic analyses using Next Generation Knowledge Discovery (NGKD) tools have identified LDN-193189 monohydrochloride as a potential drug candidate for reversing aging-associated gene signatures in hematopoietic stem cells (HSCs) derived from the bone marrow of healthy elderly individuals. [] These findings suggest that further research on its therapeutic potential in aging is warranted. []
Q5: What are the limitations of the current research on LDN-193189 Hydrochloride?
A5: Current research primarily focuses on the in vitro effects of LDN-193189 Hydrochloride. More comprehensive in vivo studies and clinical trials are needed to fully understand its efficacy, safety profile, and potential long-term effects in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






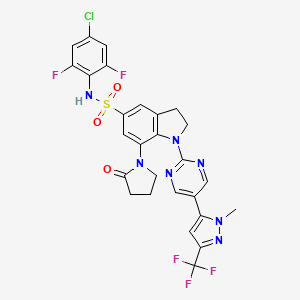
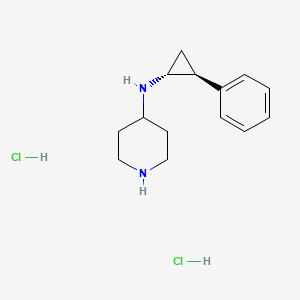

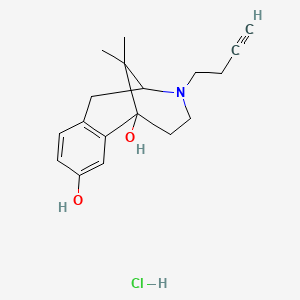
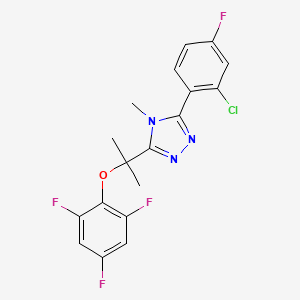
![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
